Ethyl 3-[(4-benzoylpiperazino)methyl]-1-benzofuran-2-carboxylate
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Overview
Description
Ethyl 3-[(4-benzoylpiperazino)methyl]-1-benzofuran-2-carboxylate is a complex organic compound that features a benzofuran core, a piperazine ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(4-benzoylpiperazino)methyl]-1-benzofuran-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the benzofuran core, which can be synthesized via the cyclization of ortho-hydroxyaryl ketones with ethyl acetoacetate. The piperazine ring is then introduced through a nucleophilic substitution reaction, where the benzoyl group is attached to the piperazine nitrogen. The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(4-benzoylpiperazino)methyl]-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Ethyl 3-[(4-benzoylpiperazino)methyl]-1-benzofuran-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-[(4-benzoylpiperazino)methyl]-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran core and piperazine ring can bind to active sites, altering the function of the target molecule. This can lead to changes in cellular processes and biological pathways, which are the basis for its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-[(4-benzylpiperazino)methyl]-1-benzofuran-2-carboxylate
- Ethyl 3-[(4-phenylpiperazino)methyl]-1-benzofuran-2-carboxylate
- Ethyl 3-[(4-methylpiperazino)methyl]-1-benzofuran-2-carboxylate
Uniqueness
Ethyl 3-[(4-benzoylpiperazino)methyl]-1-benzofuran-2-carboxylate is unique due to the presence of the benzoyl group on the piperazine ring, which can influence its binding affinity and specificity for certain molecular targets. This structural feature may enhance its biological activity and make it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H24N2O4 |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
ethyl 3-[(4-benzoylpiperazin-1-yl)methyl]-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C23H24N2O4/c1-2-28-23(27)21-19(18-10-6-7-11-20(18)29-21)16-24-12-14-25(15-13-24)22(26)17-8-4-3-5-9-17/h3-11H,2,12-16H2,1H3 |
InChI Key |
GVTAALHUYRYKKH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)CN3CCN(CC3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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